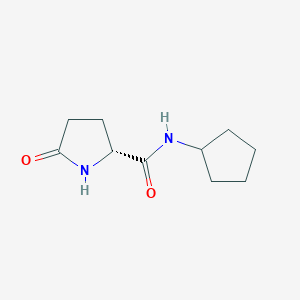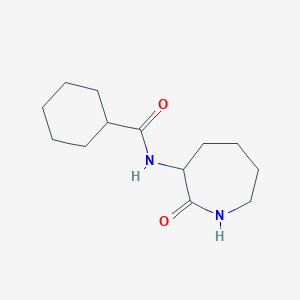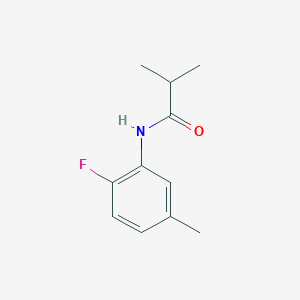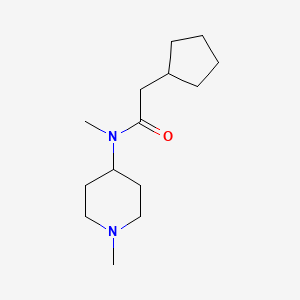![molecular formula C12H17NOS B7513033 N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function.
Mécanisme D'action
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a wide range of physiological effects, including analgesia, anti-inflammatory effects, and modulation of immune function.
Biochemical and Physiological Effects:
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide is its potency as a cannabinoid receptor agonist, which allows for precise modulation of the endocannabinoid system in laboratory experiments. However, one limitation is its potential for cytotoxicity at high concentrations, which could limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide. One area of interest is its potential use in the treatment of chronic pain, particularly in the context of opioid-sparing therapies. Another area of interest is its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, further research is needed to fully understand the potential side effects and limitations of N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide involves several steps, including the reaction of 5-methylthiophene-2-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of N-methylformamide and subsequent purification steps. The final product is a white powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. Research has shown that N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide has analgesic properties, making it a potential candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Propriétés
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-6-7-11(15-9)8-13-12(14)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKINGFZAMKETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)







![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)